2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid

Lipophilicity CNS drug design Blood-brain barrier permeability

2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid (CAS 1283266-79-4, MFCD22371265) is a chiral piperidine derivative with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g·mol⁻¹. The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a methyl substituent at the 2-position of the piperidine ring, and an acetic acid side-chain at the 4-position, giving it a calculated LogP of approximately 2.50 and a topological polar surface area (TPSA) of 66.84 Ų.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
Cat. No. B13993565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1CC(CCN1C(=O)OC(C)(C)C)CC(=O)O
InChIInChI=1S/C13H23NO4/c1-9-7-10(8-11(15)16)5-6-14(9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)
InChIKeyNSZMAEOVKZKSGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid – A Chiral Boc-Piperidine-Acetic Acid Building Block for CNS-Focused Medicinal Chemistry


2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid (CAS 1283266-79-4, MFCD22371265) is a chiral piperidine derivative with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g·mol⁻¹ . The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a methyl substituent at the 2-position of the piperidine ring, and an acetic acid side-chain at the 4-position, giving it a calculated LogP of approximately 2.50 and a topological polar surface area (TPSA) of 66.84 Ų . It is supplied as a research chemical with a purity of ≥98% and requires storage at 2–8°C under dry, sealed conditions . As a member of the broader class of Boc-protected piperidine acetic acid intermediates, this compound serves as a versatile building block for the synthesis of CNS-active pharmaceutical candidates, including positional analogues of methylphenidate, and for structure-activity relationship (SAR) studies where stereochemical and lipophilic modulation is required [1].

Why a Des-Methyl or 4-Methyl Piperidine Acetic Acid Analog Cannot Replace 2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid in Medicinal Chemistry Programs


Boc-protected piperidine acetic acid derivatives are not functionally interchangeable because subtle variations in methyl substitution position (C2 vs. C3 vs. C4) and protecting group choice (Boc vs. Cbz) lead to substantial differences in lipophilicity, stereochemical outcome, and synthetic accessibility [1]. The 2-methyl substituent on the target compound introduces a chiral center adjacent to the piperidine nitrogen, which can influence both the conformation of the piperidine ring and the trajectory of the acetic acid side-chain in receptor-bound states—features that are absent in the des-methyl analog (CAS 157688-46-5) and geometrically distinct in the 4-methyl regioisomer (CAS 872850-31-2) [1]. Furthermore, the Boc protecting group offers acid-labile orthogonal protection that is incompatible with hydrogenolysis-requiring Cbz strategies, directly impacting downstream deprotection workflows and overall synthetic route efficiency [2]. These structural features collectively determine the compound's fitness for a given synthetic sequence or SAR campaign, and substitution with a close analog can lead to altered pharmacokinetic profiles, failed coupling reactions, or loss of target engagement.

Head-to-Head Physicochemical and Structural Differentiation of 2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid vs. Closest Analogs


LogP Comparison: 2-Methyl Boc-Piperidine Acetic Acid vs. Des-Methyl Analog (CAS 157688-46-5) – A 2.95-Unit Lipophilicity Differential

The target compound 2-(1-(tert-butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid exhibits a computed LogP of 2.50, whereas the des-methyl analog 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 157688-46-5) has a reported LogP of 0.55 . This represents a ΔLogP of +1.95 to +2.0 units, indicating that the 2-methyl substituent dramatically increases lipophilicity. The TPSA of the target compound is 66.84 Ų , which, when combined with the LogP, yields a CNS MPO (Multiparameter Optimization) desirability score that is shifted toward the CNS-penetrant chemical space (LogP 1–3, TPSA < 90 Ų) relative to the more polar des-methyl analog.

Lipophilicity CNS drug design Blood-brain barrier permeability Physicochemical profiling

Molecular Weight and Rotatable Bond Comparison: 2-Methyl Boc-Piperidine Acetic Acid vs. 1-Boc-2-Methylpiperidine-4-Carboxylic Acid (CAS 193085-98-2)

The target compound (MW = 257.33 g·mol⁻¹, C₁₃H₂₃NO₄) contains an acetic acid side-chain linked via a methylene spacer to the piperidine C4 position, providing 2 rotatable bonds in the side-chain . In contrast, the structurally related 1-Boc-2-methylpiperidine-4-carboxylic acid (CAS 193085-98-2, MW = 243.30 g·mol⁻¹, C₁₂H₂₁NO₄) has a carboxylic acid group directly attached to the piperidine ring at C4 with zero rotatable side-chain bonds . The additional rotatable bond and the 14 Da higher molecular weight of the target compound confer greater conformational flexibility and a different spatial reach of the carboxylate moiety, which can be critical for engaging distal binding pockets in enzyme or receptor targets.

Molecular weight Rotatable bonds Linker flexibility Fragment-based drug design

Protecting Group Orthogonality: Boc (Target) vs. Cbz (CAS 1281423-17-3) – Acid-Labile vs. Hydrogenolytic Deprotection in Multi-Step Synthesis

The target compound carries a Boc (tert-butoxycarbonyl) protecting group, which is cleaved under mild acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or 4 N HCl in dioxane . The direct Cbz analog, 2-{1-[(benzyloxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid (CAS 1281423-17-3, MW = 291.34 g·mol⁻¹), requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) for deprotection . In multi-step sequences where acid-sensitive functionalities (e.g., tert-butyl esters, trityl-protected heterocycles) are present, the Cbz group offers complementary orthogonality, but at the cost of higher molecular weight (+34 Da) and the need for hydrogenation equipment. Conversely, the Boc group is compatible with Fmoc-based solid-phase peptide synthesis (SPPS) workflows, where repetitive mild base treatment (piperidine/DMF) leaves Boc intact [1].

Protecting group strategy Boc vs. Cbz Orthogonal deprotection Solid-phase peptide synthesis

Regioisomeric Differentiation: 2-Methyl (Target) vs. 4-Methyl (CAS 872850-31-2) Piperidine Substitution and Implications for Catalyst-Controlled C–H Functionalization

In the synthesis of positional analogues of methylphenidate, Davies and co-workers demonstrated that N-Boc-piperidine undergoes catalyst-controlled C–H functionalization at the C2 position when using Rh₂(R-TCPTAD)₄ as catalyst, generating 2-substituted piperidine analogues with high site-selectivity; conversely, 4-substituted analogues require a different protecting group strategy (N-α-oxoarylacetyl-piperidine with Rh₂(S-2-Cl-5-BrTPCP)₄) [1]. This means that the 2-methyl substituent in the target compound can be installed directly via enantioselective C–H insertion chemistry on N-Boc-piperidine, whereas the 4-methyl regioisomer (CAS 872850-31-2) cannot be accessed through the same direct C–H route and requires a fundamentally different synthetic approach. The 2-methyl group also introduces a chiral center adjacent to the nitrogen, enabling the preparation of enantiomerically enriched building blocks (ee > 98%) via tartaric acid resolution of the precursor 2-methylpiperidine [2].

Regioselectivity C–H functionalization Positional isomerism Rhodium catalysis

Storage and Stability Profile: Cold-Chain Requirement (2–8°C) as a Procurement Decision Factor for the Target Compound

The target compound requires storage at 2–8°C in a sealed, dry environment , whereas the des-methyl analog 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid (CAS 157688-46-5) is reported to be storable at room temperature in a sealed, dry container . Similarly, 1-Boc-2-methylpiperidine-4-carboxylic acid (CAS 193085-98-2) is stored at room temperature away from moisture [1]. This differential storage requirement implies that the 2-methyl-4-acetic acid combination may exhibit lower thermal stability or higher hygroscopicity, necessitating refrigerated shipping and storage, which adds logistics cost and planning complexity for procurement. The melting point of the des-methyl analog is 96–98°C , whereas the melting point of the target compound is not readily available in public datasheets, possibly reflecting its tendency to exist as an oil or low-melting solid at ambient temperature.

Storage conditions Cold-chain logistics Compound stability Procurement planning

Optimal Application Domains for 2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid Based on Quantitative Differentiation Evidence


CNS-Penetrant Fragment Library Design Leveraging Elevated LogP (2.50) and Acceptable TPSA (66.84 Ų)

The target compound's LogP of 2.50 and TPSA of 66.84 Ų place it within the favorable CNS MPO zone (LogP 1–3, TPSA < 90 Ų), making it a preferred piperidine-acetic acid fragment for blood-brain barrier penetration screening cascades. Medicinal chemistry teams designing CNS-targeted compound libraries should select this compound over the des-methyl analog (LogP 0.55), which is substantially more polar and less likely to exhibit passive BBB permeability. The 2-methyl group also provides a chiral handle for further stereochemical elaboration.

Enantioselective Synthesis of 2-Substituted Piperidine Alkaloids and Methylphenidate Positional Analogues

This compound serves as a key intermediate for the synthesis of enantiomerically enriched 2-substituted piperidines, as demonstrated by the Davies C–H functionalization methodology where N-Boc-piperidine undergoes Rh₂(R-TCPTAD)₄-catalyzed C2-selective insertion to generate 2-substituted methylphenidate analogues. The established resolution protocol for the 2-methylpiperidine precursor (tartaric acid resolution, >98% ee) provides a reliable route to both enantiomers of the target compound, supporting asymmetric synthesis programs in alkaloid natural product synthesis and chiral drug candidate development. [1][2]

Fmoc-SPPS-Compatible Building Block Requiring Acid-Labile Orthogonal Protection

The Boc protecting group of the target compound is compatible with Fmoc-based solid-phase peptide synthesis (SPPS), where repetitive piperidine/DMF treatments (20% v/v) leave the Boc group intact. This allows the compound to be incorporated into peptidomimetic sequences as a constrained piperidine-amino acid surrogate, with final global Boc deprotection achieved under TFA cleavage conditions. In contrast, the Cbz analog (CAS 1281423-17-3) would require a separate hydrogenolysis step incompatible with many resin-bound peptides. [3]

Linker Optimization in Bifunctional Degrader (PROTAC) Design

The acetic acid side-chain with its 2 rotatable bonds provides a semi-flexible linker motif that can be elaborated into PROTAC (proteolysis-targeting chimera) linkers. The 2-methyl substituent on the piperidine ring introduces a defined stereochemical constraint near the attachment point to the E3 ligase ligand or target protein ligand, potentially influencing ternary complex geometry. The 14 Da higher molecular weight and greater side-chain flexibility compared to the 4-carboxylic acid analog (CAS 193085-98-2) offer an expanded conformational sampling radius, which can be advantageous when fine-tuning PROTAC linker length and geometry.

Quote Request

Request a Quote for 2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.